molecular formula C6H9N B14155481 Pentanenitrile, 2-methylene- CAS No. 3931-57-5

Pentanenitrile, 2-methylene-

Cat. No.: B14155481
CAS No.: 3931-57-5
M. Wt: 95.14 g/mol
InChI Key: YSGPDJCRZNUFBU-UHFFFAOYSA-N
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Description

Pentanenitrile, 2-methylene- is an organic compound with the molecular formula C6H7N and is characterized by its nitrile functional group and a reactive methylene group . This structure classifies it among nitriles with an active α-methylene group, which are of significant interest in advanced synthetic chemistry due to their potential for diverse cyclization pathways . These properties make it a valuable reagent for researchers in the fields of organic methodology and material science, particularly for the construction of novel heterocyclic frameworks and the exploration of dynamic covalent chemistry systems . The compound is related to other methylene-substituted nitriles, such as 2-methyleneglutaronitrile (Pentanedinitrile, 2-methylene-; C6H6N2), which has a documented IR spectrum and is used in chemical research . Pentanenitrile, 2-methylene- is intended for research applications only and is not approved for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3931-57-5

Molecular Formula

C6H9N

Molecular Weight

95.14 g/mol

IUPAC Name

2-methylidenepentanenitrile

InChI

InChI=1S/C6H9N/c1-3-4-6(2)5-7/h2-4H2,1H3

InChI Key

YSGPDJCRZNUFBU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)C#N

Origin of Product

United States

Synthetic Methodologies for Pentanenitrile, 2 Methylene and Its Functionalized Analogues

Direct Synthetic Routes to Pentanenitrile, 2-methylene-

Direct synthetic methods aim to construct the core structure of Pentanenitrile, 2-methylene- or its immediate precursors in a single key step. One of the most prominent examples is the Baylis-Hillman reaction, an amine-catalyzed coupling of an aldehyde with an activated alkene.

In the context of synthesizing functionalized analogues, the reaction between 2-methylpropanal and acrylonitrile (B1666552) provides a direct pathway to 3-hydroxy-4-methyl-2-methylenepentanenitrile, a key intermediate in some syntheses of the pharmaceutical pregabalin. google.comzbjimg.com This reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). zbjimg.com The process involves the addition of the catalyst to acrylonitrile, followed by the addition to the aldehyde, and subsequent proton transfer and elimination of the catalyst to yield the desired allylic alcohol. google.com

Table 1: Baylis-Hillman Reaction for a Functionalized Analogue

Reactants Catalyst Product Reference
2-Methylpropanal, Acrylonitrile DBU, DBP 3-Hydroxy-4-methyl-2-methylenepentanenitrile zbjimg.com
2-Methylpropanal, Acrylonitrile DABCO 3-Hydroxy-4-methyl-2-methylenepentanenitrile google.com

Construction of the 2-Methylene Pentanenitrile Skeleton via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. mdpi.combeilstein-journals.org This strategy offers advantages in terms of atom economy, reduced synthesis time, and decreased waste generation. frontiersin.org

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing groups. masterorganicchemistry.com This approach can be integrated into a multicomponent strategy to build the carbon framework of functionalized Pentanenitrile, 2-methylene- analogues.

The conjugate addition of amines to α,β-unsaturated nitriles and carbonyl compounds is a well-established method for synthesizing β-amino compounds. researchgate.netorganic-chemistry.org While not a direct synthesis of the title compound, this methodology is crucial for building precursors. For instance, the reaction of amines with α,β-unsaturated ketones can be catalyzed by various systems, including ceric ammonium (B1175870) nitrate (B79036) in water or silicon tetrachloride under solvent-free conditions, to produce β-amino ketones with good yields. organic-chemistry.org These products contain a nitrogen functionality that can be a precursor to a nitrile group or other derivatives. The use of α-aminoacetonitriles as nucleophiles in Michael additions provides a route to more complex structures containing the requisite nitrile functionality from the outset.

Table 2: Catalysts for Michael Addition of Amines to α,β-Unsaturated Compounds

Nucleophile Substrate Type Catalyst/Mediator Conditions Reference
Aliphatic/Aromatic Amines α,β-Unsaturated Carbonyls Silicon Tetrachloride Solvent-free organic-chemistry.org
Aliphatic Amines α,β-Unsaturated Carbonyls Ceric Ammonium Nitrate Water organic-chemistry.org
Primary/Secondary Amines α,β-Unsaturated Esters, Nitriles Lithium Perchlorate (B79767) (solid) Solvent-free, Room Temp. organic-chemistry.org
Amines α,β-Unsaturated Ketones/Nitriles Water Hyacinth Ash Solvent-free, Room Temp. researchgate.net

Transformation of Precursors into Pentanenitrile, 2-methylene- Derivatives

This approach involves the stepwise construction of the target molecule by first assembling a suitable precursor and then introducing the key functional groups—the nitrile and the exocyclic methylene (B1212753)—in subsequent steps.

The conversion of an alcohol to a nitrile is a fundamental transformation that extends a carbon chain by one carbon. Since the hydroxyl group (–OH) is a poor leaving group, it must first be converted into a better one. pearson.com A common and effective method involves transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. libretexts.orgmsu.edu

This two-step process begins with the reaction of an alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270). pearson.com The resulting sulfonate ester is an excellent leaving group and can be readily displaced by a cyanide nucleophile (e.g., from NaCN or KCN) in an SN2 reaction to form the nitrile. chemistrysteps.com This method is illustrated by the conversion of 1-butanol (B46404) to pentanenitrile, which does not proceed with the alcohol directly but is efficient via the sulfonate ester intermediate. libretexts.orgmsu.edu

Introducing an exocyclic methylene group at the carbon alpha to a nitrile is a key step in synthesizing the title compound from a saturated precursor like pentanenitrile. This transformation typically exploits the acidity of the α-protons, which are activated by the electron-withdrawing nature of the adjacent nitrile group. mdpi.com

The general strategy involves deprotonation at the α-position with a suitable base to form a carbanion (enolate equivalent), which then reacts with an electrophilic one-carbon synthon. Reagents such as formaldehyde (B43269) or its synthetic equivalents (e.g., Eschenmoser's salt) can be used to introduce the methylene group. Subsequent elimination of water or another leaving group yields the desired α-methylene nitrile. Manganese-pincer complexes have been shown to catalyze the α-deuteration of nitriles, proceeding through an enamido complex formed by a tautomeric msu.eduresearchgate.net-proton shift, which highlights the accessibility of the α-position for modification. acs.org

Nitrile Group Formation (e.g., from alcohols via sulfonate ester intermediates)

Catalytic Systems in Pentanenitrile, 2-methylene- Synthesis

Catalysis is central to the efficient and selective synthesis of Pentanenitrile, 2-methylene- and its analogues. Different reaction types employ distinct catalytic systems, ranging from simple organic molecules to complex transition metal compounds.

Amine Catalysis : As mentioned, tertiary amines like DABCO and DBU are standard catalysts for the Baylis-Hillman reaction, which directly forms hydroxylated analogues. google.comzbjimg.com

Lewis Acid and Inorganic Catalysis : For Michael additions, Lewis acids such as silicon tetrachloride and salts like ceric ammonium nitrate and lithium perchlorate have proven effective. organic-chemistry.org

Transition Metal Catalysis :

Palladium : Palladium acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands is used in the carboxylation of acylated derivatives of 3-hydroxy-4-methyl-2-methylenepentanenitrile. zbjimg.com

Ruthenium : Ruthenium pincer complexes have been developed for the oxa-Michael addition of alcohols to α,β-unsaturated nitriles, which generates precursors for γ-amino alcohols. nih.gov Other ruthenium systems have been used to catalyze aldol (B89426) and Michael reactions through the α-C-H activation of nitriles. acs.org

Manganese : Pincer complexes of manganese are capable of catalyzing the α-deuteration of nitriles, indicating their potential for other α-functionalization reactions. acs.org

Titanium : Titanium-based catalysts are emerging as useful tools for hydroamination and hydroaminoalkylation reactions, which are relevant for creating functionalized precursors. rsc.org

The choice of catalyst is critical for controlling the reaction's outcome, including yield, selectivity, and functional group tolerance. mdpi.comnih.gov

Base-Catalyzed Processes (e.g., NaOH in Michael additions)

Base-catalyzed reactions, particularly the Michael addition, are fundamental in the synthesis of pentanenitrile, 2-methylene- and its analogues. masterorganicchemistry.comresearchgate.net The Michael reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated compound, the Michael acceptor. masterorganicchemistry.comchemistrysteps.com In this context, an enolate, generated by the action of a base on a suitable precursor, can act as the Michael donor. youtube.com

Sodium hydroxide (B78521) (NaOH) is a commonly employed base in these transformations due to its ready availability and effectiveness in promoting the deprotonation necessary to form the reactive enolate intermediate. hbni.ac.in The general mechanism involves the deprotonation of a carbon acid, followed by the nucleophilic attack of the resulting carbanion on an appropriate electrophile.

A notable example involves the reaction of isobutyraldehyde (B47883) and acrylonitrile to yield 3-hydroxy-4-methyl-2-methylenepentanenitrile, a precursor that can be further converted to other valuable compounds. google.com While this specific example highlights the formation of a hydroxylated analogue, the underlying principles of base-catalyzed addition are broadly applicable. The reaction of an appropriate enolate with an acrylonitrile derivative under basic conditions represents a direct route to functionalized 2-methylenepentanenitriles.

The efficiency and outcome of these base-catalyzed processes are influenced by several factors, including the choice of base, solvent, and reaction temperature. The use of a strong base like NaOH ensures the generation of a sufficient concentration of the nucleophilic enolate to drive the reaction forward. hbni.ac.in

Table 1: Examples of Base-Catalyzed Synthesis of Pentanenitrile, 2-methylene- Analogues

Reactant 1Reactant 2BaseProductReference
IsobutyraldehydeAcrylonitrileAmine Catalyst3-hydroxy-4-methyl-2-methylenepentanenitrile google.comgoogle.com
AldehydesHydrazines, α-haloketonesCs2CO3α-amino ketones (related cascade reaction) nih.gov
AldehydeAzideBaseAryl amides (related base-catalyzed reaction) researchgate.net

This table provides examples of base-catalyzed reactions that form related functionalized nitrile or ketone structures, illustrating the principles of base-catalyzed C-C bond formation.

Other Catalytic Approaches

Beyond traditional base catalysis, a variety of other catalytic systems have been developed for the synthesis of nitriles and related functionalized molecules. These methods often offer advantages in terms of efficiency, selectivity, and environmental impact. mdpi.commdpi.com

Lewis base catalysis, for instance, can enhance the nucleophilicity and electrophilicity of reactants, facilitating C-C bond formation. sioc.ac.cn Chiral phosphanes have been used in [3+2] cycloadditions with α,β-unsaturated ketones and nitriles, achieving high regio- and enantioselectivities. sioc.ac.cn Another approach involves the use of organocatalysts, which can provide a greener alternative to metal-based catalysts. thieme-connect.de For example, deep eutectic mixtures have been employed as effective and environmentally friendly reaction media and catalysts for the synthesis of functionalized organic molecules. rsc.org

Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. Visible-light-mediated deoxygenative alkylation has been used to synthesize functionalized nitriles, such as 4-([1,1′-Biphenyl]-4-yl)-2-methylenepentanenitrile. acs.org This approach offers a redox-neutral pathway for the construction of complex molecular architectures under mild conditions.

Hybrid magnetic catalytic systems also present a novel approach, combining the catalytic activity of a material with the ease of separation offered by magnetic nanoparticles. semanticscholar.org These systems have been utilized in various organic transformations, showcasing their potential for developing more sustainable synthetic protocols.

Table 2: Overview of Other Catalytic Approaches

Catalytic SystemReaction TypeProduct TypeKey FeaturesReference(s)
Lewis Bases (e.g., phosphanes)CycloadditionFunctionalized nitrilesHigh regio- and enantioselectivity sioc.ac.cn
Organocatalysts (e.g., (DHQD)2PHAL)Allylic SubstitutionAllylic ethers from allylic fluoridesMetal-free, enantioselective thieme-connect.de
Photocatalysis (Visible Light)Deoxygenative AlkylationFunctionalized nitrilesRedox-neutral, mild conditions acs.org
Deep Eutectic MixturesCondensationDipyrromethanes, Calix semanticscholar.orgpyrrolesGreen, solvent-free rsc.org
Hybrid Magnetic NanoparticlesVariousFunctionalized organic moleculesRecyclable catalyst, sustainable semanticscholar.org

These alternative catalytic methodologies highlight the ongoing efforts to develop more efficient, selective, and environmentally benign routes for the synthesis of pentanenitrile, 2-methylene- and its diverse functionalized analogues, paving the way for their application in various fields of chemical synthesis.

Reaction Mechanisms and Transformations of Pentanenitrile, 2 Methylene

Nucleophilic Addition Reactions at the Nitrile Group

The nitrile group in pentanenitrile, 2-methylene- is susceptible to nucleophilic attack due to the electrophilic nature of the carbon atom triple-bonded to nitrogen. researchgate.net

The addition of Grignard reagents to nitriles, followed by hydrolysis, is a well-established method for the synthesis of ketones. masterorganicchemistry.compearson.com This reaction proceeds through the formation of an intermediate imine salt, which is then hydrolyzed to yield the corresponding ketone. libretexts.orgsciencemadness.org

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group. masterorganicchemistry.comsciencemadness.org This initial addition results in the formation of an imine anion. Subsequent workup with aqueous acid protonates the intermediate, leading to an imine which is then hydrolyzed to the final ketone product. masterorganicchemistry.comlibretexts.org The use of aqueous acid is crucial for the effective conversion of the imine to the ketone. masterorganicchemistry.com

Table 1: Grignard Reaction with Pentanenitrile, 2-methylene-

Reactant 1 Reactant 2 Product (after Hydrolysis) Description

Reactions Involving the Exocyclic Methylene (B1212753) Group

The exocyclic methylene group (C=CH2) imparts alkene-like reactivity to the molecule, making it susceptible to a variety of addition and transformation reactions.

Catalytic hydrogenation of the exocyclic double bond in pentanenitrile, 2-methylene- leads to the formation of the corresponding saturated nitrile, 2-methylpentanenitrile. libretexts.org This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org The process involves the addition of two hydrogen atoms across the double bond. libretexts.org

Further reduction of the nitrile group can lead to the formation of primary amines. For instance, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) converts the nitrile group into a primary amine, yielding a diamine if the double bond has also been reduced. libretexts.org The mechanism for nitrile reduction with LiAlH4 involves nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. libretexts.org

Table 2: Hydrogenation and Reductive Transformations

Starting Material Reagents Major Product Transformation
Pentanenitrile, 2-methylene- H2, Pd/C 2-Methylpentanenitrile Selective hydrogenation of the exocyclic double bond. libretexts.org

The exocyclic methylene group can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. numberanalytics.comlibretexts.org These reactions involve the concerted or stepwise combination of two or more molecules to form a new ring. libretexts.org

[2+2] Cycloaddition: This reaction involves the combination of two double-bonded systems to form a four-membered ring. numberanalytics.com For pentanenitrile, 2-methylene-, this could involve reaction with another alkene or a ketene. pku.edu.cnrsc.org The feasibility and outcome of such reactions are often governed by frontier molecular orbital theory. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orguc.pt While pentanenitrile, 2-methylene- itself is not a diene, it can act as a dienophile in reactions with suitable dienes. The stereochemistry of these reactions, leading to endo or exo products, is a key consideration. mdpi.comrsc.org

Higher-order cycloadditions, such as [2+2+2], [4+2+2], and [6+2], are also known and can lead to the formation of more complex ring systems, including eight-membered rings. rsc.orgillinois.edunih.gov These reactions are often catalyzed by transition metals. rsc.orgnih.govchemrxiv.org

Table 3: Potential Cycloaddition Reactions

Reaction Type Reactants Potential Product Type
[2+2] Cycloaddition Pentanenitrile, 2-methylene- + Alkene Cyclobutane derivative

Catalytic Hydrogenation and Reductive Transformations (e.g., to saturated nitriles, diamines, and triamines)

Electrophilic and Radical Reactivity

The electron-rich nature of the exocyclic double bond makes it susceptible to attack by electrophiles. youtube.comlibretexts.org Electrophilic addition reactions would typically proceed via a carbocation intermediate, with the initial attack occurring at the terminal methylene carbon to form a more stable tertiary carbocation.

The molecule can also undergo radical reactions. libretexts.orgaklectures.com Radical initiators can promote the formation of radical intermediates, which can then participate in various transformations. utexas.edu For instance, radical addition to the double bond can occur, and the presence of the nitrile group can influence the regioselectivity of such additions. Radical trapping experiments can be used to detect the presence of radical intermediates. semanticscholar.org

Rearrangement Reactions

Advanced Spectroscopic Analysis and Structural Elucidation of Pentanenitrile, 2 Methylene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Analysis of Olefinic and Alkyl Protons

A ¹H NMR spectrum of Pentanenitrile, 2-methylene-, would be expected to show distinct signals corresponding to its different proton environments. The two olefinic protons of the methylene (B1212753) (=CH₂) group would likely appear as singlets in the typical alkene region (approximately 5.0-6.5 ppm). The alkyl portion of the molecule, an n-propyl group (-CH₂CH₂CH₃), would present three sets of signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the adjacent methylene (CH₂) protons, and another triplet for the methylene protons next to the double bond. The exact chemical shifts and coupling constants would provide precise information about the electronic environment and connectivity of these protons.

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their nature. For Pentanenitrile, 2-methylene-, six distinct signals would be anticipated:

One for the nitrile carbon (-C≡N), typically appearing in the 115-125 ppm range. nmrdb.org

Two signals for the sp² hybridized carbons of the C=CH₂ group, in the 100-150 ppm region. The quaternary carbon would likely have a weaker signal intensity. nmrdb.org

Three signals for the sp³ hybridized carbons of the propyl group, appearing in the upfield region (typically 10-40 ppm). chemicalbook.com

The precise chemical shifts would confirm the presence of the nitrile, alkene, and alkyl functionalities.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

2D NMR experiments are crucial for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing correlations between the adjacent methylene groups of the propyl chain. nist.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming which protons are bonded to which carbons (e.g., linking the olefinic proton signals to the olefinic carbon signal). pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying longer-range (2- and 3-bond) correlations between protons and carbons. pressbooks.pub This would be key to connecting the propyl group to the central quaternary carbon and confirming the position of the nitrile group relative to the methylene group.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization of Nitrile and Methylene Groups

Infrared (IR) spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies. For Pentanenitrile, 2-methylene-, the IR spectrum would be expected to display key absorption bands:

A sharp, medium-intensity band around 2215-2260 cm⁻¹ , characteristic of the C≡N (nitrile) stretching vibration.

A band around 1640-1680 cm⁻¹ corresponding to the C=C stretching of the methylene group. sim2.be

Bands just above 3000 cm⁻¹ for the =C-H stretching and just below 3000 cm⁻¹ for the alkyl C-H stretching. sim2.be

A band around 890 cm⁻¹ for the out-of-plane bending of the terminal =CH₂ group.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues from its fragmentation patterns.

HRMS would be used to determine the precise mass of the molecular ion, allowing for the unambiguous calculation of its molecular formula, C₆H₉N.

GC-MS couples gas chromatography with mass spectrometry. While the compound has been identified as a component in complex mixtures via Pyrolysis-GC/MS, a detailed analysis of its individual mass spectrum is not available. google.com An electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 95. The fragmentation pattern would be expected to show losses of stable fragments, such as a methyl radical (M-15), an ethyl radical (M-29), or a propyl radical (M-43), helping to confirm the structure of the alkyl chain.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic methods are standard for assessing the purity of a chemical sample and for separating it from isomers or byproducts.

Gas Chromatography (GC) , given the volatility of Pentanenitrile, 2-methylene-, would be the primary method for assessing its purity. A pure sample would exhibit a single peak under various column and temperature conditions. GC is also highly effective for separating structural isomers, such as distinguishing 2-methylidenepentanenitrile from its isomers like 2-ethyl-2-butenenitrile or 4-methyl-2-pentenenitrile.

High-Performance Liquid Chromatography (HPLC) could also be employed, likely using a normal-phase column due to the compound's polarity, to assess purity. However, for a volatile, non-polar compound, GC is often the more suitable technique.

Computational Chemistry and Theoretical Investigations of Pentanenitrile, 2 Methylene

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in describing the electronic structure and energetics of molecules. bohrium.com DFT methods are used to calculate various electronic properties that govern the reactivity and stability of Pentanenitrile, 2-methylene-.

The structure of Pentanenitrile, 2-methylene-, features a nitrile group and a double bond in conjugation. This arrangement creates a polarized system. The electron-withdrawing nature of the nitrile group pulls electron density from the C=C double bond, rendering the β-carbon electrophilic. This "superelectrophilic activation" is a known characteristic of α,β-unsaturated nitriles and is crucial for their reactivity. rsc.orgresearchgate.net

Key electronic parameters calculated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. Electrostatic potential maps can also be generated to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the nucleophilic nitrogen atom and the electrophilic β-carbon.

Table 1: Key Parameters from DFT Calculations and Their Significance
Calculated ParameterSignificance
Total Energy Indicates the stability of the molecule's ground state geometry.
HOMO/LUMO Energies Determine the molecule's ability to donate or accept electrons. The HOMO-LUMO gap indicates kinetic stability and chemical reactivity.
Electrostatic Potential (ESP) Map Visualizes charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites for potential reactions.
Dipole Moment Quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of charge, particularly due to the cyano group.

Mechanistic Pathway Elucidation through Transition State Calculations and Reaction Dynamics

Theoretical calculations are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating stationary points, such as reactants, products, and, most importantly, transition states. rsc.org

A characteristic reaction for α,β-unsaturated nitriles like Pentanenitrile, 2-methylene- is the Michael (or conjugate) addition. rsc.orgmasterorganicchemistry.comorganicchemistrydata.org In this reaction, a nucleophile adds to the electrophilic β-carbon. Transition state calculations using DFT can model this process, identifying the geometry of the highest energy point along the reaction coordinate. The energy difference between the reactants and this transition state determines the activation energy, which is a key factor controlling the reaction rate. nih.gov Computational studies can resolve mechanistic questions by comparing the energy barriers of different potential pathways. rsc.orgnih.gov

Reaction dynamics studies go a step further by simulating the trajectory of molecules as they approach, react, and separate. uni-koeln.de For instance, in the formation of unsaturated nitriles, crossed molecular beam experiments combined with electronic structure calculations can identify the specific reaction pathways and energy profiles, such as the attack of a radical on an unsaturated hydrocarbon followed by H-atom elimination. uni-koeln.de

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) and Experimental Validation

Computational methods can predict spectroscopic parameters with a useful degree of accuracy, aiding in the structural identification of compounds. nih.gov These theoretical predictions can be validated by comparison with experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using harmonic frequency analysis. researchgate.netbhu.ac.in For Pentanenitrile, 2-methylene-, key vibrational modes can be predicted. The presence of conjugation between the C=C and C≡N bonds influences their characteristic frequencies. Unsaturated nitriles with a double bond adjacent to the C≡N group tend to absorb more strongly and at a slightly lower wavenumber (around 2230 cm⁻¹) compared to saturated nitriles. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.ukliverpool.ac.uk The chemical shifts for the protons in Pentanenitrile, 2-methylene- are influenced by their electronic environment. The vinylic protons (=CH₂) are expected to be deshielded and appear at a higher chemical shift compared to standard alkyl protons, due to the anisotropy of the double bond and the electron-withdrawing effect of the nitrile group. libretexts.org

Table 2: Predicted Spectroscopic Data for Pentanenitrile, 2-methylene-
SpectroscopyFunctional Group/Proton EnvironmentPredicted Absorption / Chemical ShiftTypical Experimental Range
Infrared (IR) C-H (sp³ stretch)~2870-2960 cm⁻¹2850-2960 cm⁻¹ libretexts.org
C≡N (nitrile stretch, conjugated)~2225-2235 cm⁻¹2210-2240 cm⁻¹ researchgate.net
C=C (alkene stretch)~1640-1650 cm⁻¹1640-1680 cm⁻¹ libretexts.org
=C-H (sp² stretch)~3080-3100 cm⁻¹3000-3100 cm⁻¹ libretexts.org
¹H-NMR Vinylic Protons (=CH₂)δ 5.5 - 6.5 ppmδ 5.0 - 6.5 ppm libretexts.orgucl.ac.uk
Allylic Protons (-CH₂-C=)δ 2.0 - 2.5 ppmδ 1.8 - 2.5 ppm ucl.ac.uk
Alkyl Protons (-CH₂-CH₃)δ 1.2 - 1.7 ppmδ 1.2 - 1.8 ppm ucl.ac.uk
Terminal Methyl Protons (-CH₃)δ 0.8 - 1.1 ppmδ 0.8 - 1.2 ppm ucl.ac.uk

Conformational Analysis and Studies of Intermolecular Interactions

Conformational Analysis: The flexibility of the propyl group in Pentanenitrile, 2-methylene- allows it to adopt various spatial arrangements, or conformations, through rotation around its C-C single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The analysis is analogous to that of n-butane, focusing on the rotation around the single bond connecting the allylic carbon to the rest of the propyl chain. fiveable.me

The key conformations are described by the dihedral angle between the main carbon backbone.

Anti Conformation: This is typically the most stable arrangement, where the bulky parts of the molecule are positioned 180° apart, minimizing steric hindrance. fiveable.me

Gauche Conformation: This occurs when the bulky groups are at a dihedral angle of 60°. It is generally less stable than the anti form due to steric repulsion, an effect known as a gauche interaction.

Eclipsed Conformations: These are the least stable arrangements and represent energy maxima on the potential energy surface, acting as transition states between staggered (anti and gauche) conformers. They suffer from both steric strain and torsional strain.

Intermolecular Interactions: The physical properties of Pentanenitrile, 2-methylene- in a condensed phase are dictated by the forces between its molecules.

Dipole-Dipole Interactions: The primary intermolecular force is the dipole-dipole interaction. The highly polar nitrile group (C≡N) creates a significant molecular dipole, leading to strong electrostatic attractions between the positive end of one molecule and the negative end of another. pcbiochemres.com

Hydrogen Bonding: As Pentanenitrile, 2-methylene- does not have a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen, it cannot act as a hydrogen bond donor in its pure form. It can, however, act as a hydrogen bond acceptor via the nitrogen atom in the presence of a suitable donor molecule. mdpi.com

Polymer Chemistry and Materials Science Applications of Pentanenitrile, 2 Methylene and Analogues

Homopolymerization Mechanisms and Kinetics (e.g., Anionic Polymerization)

The homopolymerization of 2-methylene-pentanenitrile and its analogues, particularly alkyl 2-cyanoacrylates, is characterized by a high reactivity, which can be initiated through different mechanisms, most notably anionic polymerization. The strong electron-withdrawing nature of the nitrile and ester groups activates the β-carbon of the vinyl group towards nucleophilic attack, making these monomers highly susceptible to anionic polymerization. mdpi.com

Anionic polymerization can be initiated by weak bases, including water and alcohols, which accounts for the rapid "super glue" curing of cyanoacrylate adhesives upon exposure to ambient moisture. mdpi.compcbiochemres.com For more controlled polymerization in solution, initiators like tetrabutylammonium (B224687) salts have been employed. mdpi.com The polymerization proceeds via the addition of a carbanion to a monomer molecule, generating a dimeric species that further reacts with monomers to form high molecular weight polymers, often in the range of 10⁵ to 10⁷ g·mol⁻¹. mdpi.com

The kinetics of anionic polymerization of these monomers are extremely fast. For instance, solution polymerizations of n-butyl 2-cyanoacrylate in tetrahydrofuran (B95107) (THF) at 20°C have shown propagation rate coefficients (k_p) approaching 10⁶ L·mol⁻¹·s⁻¹. mdpi.com However, this high reactivity can also lead to challenges, such as depolymerization-repolymerization reactions, especially when using certain initiators or under specific temperature conditions. mdpi.com

While anionic polymerization is predominant, radical polymerization of alkyl 2-cyanoacrylates is also possible, though it typically requires acidic conditions to suppress the competing anionic pathway. mdpi.com Kinetic studies on the radical polymerization of ethyl 2-cyanoacrylate have determined the propagation (k_p) and termination (k_t) rate coefficients. mdpi.com

Table 1: Kinetic Parameters for the Polymerization of Ethyl 2-cyanoacrylate at 30°C

Polymerization TypeInhibitork_p (L·mol⁻¹·s⁻¹)k_t (L·mol⁻¹·s⁻¹)
Radical7.0 wt% Acetic Acid16224.11 x 10⁸
Radical0.5 wt% 1,3-Propanesultone16104.04 x 10⁸

Data sourced from a study on the radical polymerization of alkyl 2-cyanoacrylates. mdpi.com

Copolymerization with Diverse Vinyl Monomers

The incorporation of 2-methylene-pentanenitrile or its analogues into copolymers with other vinyl monomers offers a pathway to tailor the properties of the resulting materials, combining the characteristics of both monomer types. The copolymerization behavior is governed by the reactivity ratios of the comonomers, which describe the relative preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. nsf.gov

For instance, the copolymerization of monomers with differing polar substituents, such as an electron-withdrawing monomer like a 2-cyanoacrylate and an electron-donating monomer, can favor the formation of alternating copolymers. mdpi.com The reactivity ratios (r₁ and r₂) for a given monomer pair determine the copolymer composition and microstructure. open.edu

Table 2: Representative Reactivity Ratios for the Copolymerization of Analogous Monomer Systems

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Copolymer Type Tendency
Acrylonitrile (B1666552)1,3-Butadiene0.020.3Alternating
Methyl MethacrylateStyrene0.460.52Random
StyreneVinyl Acetate (B1210297)550.01Blocky (Styrene)
Methyl Acrylate (B77674)Vinyl Acetate6.90.013Statistical (MA-rich)

This table presents a selection of reactivity ratios from the literature to illustrate different copolymerization behaviors. open.edutue.nl

Controlled Radical Polymerization Methodologies (e.g., RAFT, OMRP, using related initiators/monomers)

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. specificpolymers.comcmu.edunih.gov These methods, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Organometallic-mediated Radical Polymerization (OMRP), are applicable to a wide range of vinyl monomers, including those with nitrile functionalities. specificpolymers.comrsc.org

RAFT Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. specificpolymers.com The choice of RAFT agent is crucial and depends on the reactivity of the monomer. For more activated monomers (MAMs), which include those with a vinyl bond conjugated to a nitrile group, trithiocarbonates or dithioesters are often effective. specificpolymers.com The process allows for the synthesis of polymers with low polydispersity (PDi < 1.3) and high end-group fidelity, which is essential for the synthesis of block copolymers and other complex architectures. specificpolymers.comnih.gov The purity of the RAFT agent is critical, as hydrolysis of nitrile-containing CTAs can impact polymerization control. nih.govacs.orgnih.gov

Organometallic-mediated Radical Polymerization (OMRP): OMRP is another CRP technique that can be used for the controlled polymerization of vinyl monomers. rsc.org While specific applications to 2-methylene-pentanenitrile are not detailed in the literature, OMRP has been successfully applied to a variety of monomers, offering another potential route for the controlled synthesis of polymers from this class of compounds.

Synthesis of Structured Polymers (e.g., Hyperbranched Polymers, 2D Polymers)

The unique reactivity of 2-methylene-pentanenitrile and its analogues can be harnessed to create polymers with complex and highly ordered structures, such as hyperbranched polymers and two-dimensional (2D) polymers.

Hyperbranched Polymers: Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govrsc.org They can be synthesized through several methods, including the self-condensing vinyl polymerization (SCVP) of AB* monomers, which contain both a polymerizable vinyl group and an initiating group. mdpi.com Free radical polymerization of monomers containing a vinyl group and a reactive group capable of initiating polymerization is a common strategy. frontiersin.org For instance, hyperbranched polymers have been synthesized via RAFT polymerization using a monomer that also acts as a chain transfer agent. frontiersin.org This one-pot synthesis is advantageous over the multi-step synthesis required for dendrimers. rsc.org

2D Polymers: Two-dimensional (2D) polymers are single-layer, covalently bonded networks with a regular, repeating structure. researchgate.netgoogle.com The synthesis of 2D polymers can be achieved through the polymerization of monomers that are pre-organized in a 2D arrangement, for example, at an air-water interface or within a crystalline lattice. rsc.orgmdpi.com The presence of functional groups like nitriles can play a crucial role in the self-recognition and organization of the monomer units, which is a key step in achieving highly stable 2D polymers. researchgate.net

Functionalization and Post-Polymerization Modifications of Pentanenitrile-Based Polymers

The presence of the nitrile group in polymers derived from 2-methylene-pentanenitrile offers a versatile handle for post-polymerization modification. This allows for the introduction of a wide range of functionalities, enabling the tailoring of the polymer's properties for specific applications. rsc.orgajronline.orgnih.gov

Post-polymerization modification is a powerful strategy to create functional polymers that may not be accessible through the direct polymerization of functional monomers. nih.gov The nitrile group can be chemically transformed into various other functional groups, such as amines, carboxylic acids, or amides, through established organic reactions. These modifications can alter the polymer's solubility, thermal properties, and chemical reactivity.

For example, the hydrolysis of poly(cyanoacrylates) has been studied, which can lead to the degradation of the polymer backbone. nih.gov This property is particularly relevant for biomedical applications where biodegradable materials are required. Furthermore, the ability to introduce new functional groups opens up possibilities for creating "smart" polymers that can respond to external stimuli, or for conjugating biomolecules for drug delivery applications.

Applications As a Key Intermediate in Complex Organic Synthesis

Precursors for Nitrogen-Containing Heterocycles

The conjugated nitrile system in pentanenitrile, 2-methylene- is well-suited for constructing various nitrogen-containing ring systems, which are core components of many pharmaceuticals and natural products.

5-cyano-2-piperidone: The piperidone scaffold is a significant feature in many biologically active compounds. The synthesis of highly substituted 2-piperidones can be achieved through multi-component reactions that often employ nitriles as key reactants. These reactions, such as the Michael addition-Mannich cascade, demonstrate how α,β-unsaturated nitriles can be utilized to construct complex piperidone rings stereoselectively. While a direct synthesis of 5-cyano-2-piperidone from pentanenitrile, 2-methylene- is not explicitly detailed, the established reactivity of similar systems suggests its potential as a precursor in such cyclization strategies.

3-cyanopyridine (B1664610): 3-Cyanopyridine (nicotinonitrile) is an important industrial intermediate, notably as a precursor to nicotinic acid (Niacin, Vitamin B3). A related compound, 2-methyleneglutaronitrile (B75433), is used in a patented process for preparing 3-cyanopyridine. This synthesis involves the halogenation of the methylene (B1212753) group, followed by a Lewis acid-catalyzed cyclization and subsequent elimination to form the aromatic pyridine (B92270) ring. Another industrial process involves the dehydrocyclization of 2-methylglutaronitrile, a saturated analog, to form 3-methylpyridine, which is then converted to 3-cyanopyridine via ammoxidation. These examples illustrate the utility of such nitrile-containing building blocks in the synthesis of pyridines.

Target HeterocyclePrecursor ExampleSynthetic ApproachReference(s)
Polysubstituted 2-PiperidonesBenzylidenemalononitrilesFour-component diastereoselective synthesis
3-Cyanopyridine2-MethyleneglutaronitrileHalogenation, Lewis-acid catalyzed cyclization, dehydrohalogenation
3-Cyanopyridine2-MethylglutaronitrileDehydrocyclization and ammoxidation
Pyridines & Thieno[2,3-b]pyridinesArylmethylenecyanothioacetamideReaction with β-dicarbonyl compounds

Building Blocks for Multifunctional Amines

The nitrile functionality of pentanenitrile, 2-methylene- can be readily converted to a primary amine through reduction, providing access to a variety of multifunctional amines.

di- and triamines, 2-aminomethyl-1,5-pentanediamine: The hydrogenation of α,β-unsaturated dinitriles is a key industrial process. For example, 2-methyleneglutaronitrile, which shares the same carbon skeleton as a dinitrile analog of the title compound, can be hydrogenated to produce important diamines and triamines. A multi-stage hydrogenation of α-methylene glutaronitrile (B146979) using a nickel catalyst yields 2-methyl-1,5-diaminopentane. Furthermore, under specific conditions with a cobalt catalyst in the presence of ammonia (B1221849), 2-methyleneglutaronitrile can be converted directly to 2-aminomethyl-1,5-pentanediamine in good yield. This transformation involves both the reduction of the two nitrile groups and the addition of ammonia across the double bond, showcasing a powerful method for producing triamines from α,β-unsaturated nitrile precursors.

Starting MaterialProductKey ReagentsReference(s)
α-Methylene glutaronitrile2-Methyl-1,5-diaminopentaneH₂, Raney Nickel
2-Methylene glutaronitrile2-Aminomethyl-1,5-pentanediamineH₂, Raney-Cobalt, NH₃

Role in the Synthesis of Non-Proteinogenic Alpha-Amino Acids and Derivatives

Non-proteinogenic amino acids (NPAAs) are amino acids not encoded in the standard genetic code that have found significant use in the development of peptide-based therapeutics due to their ability to enhance stability and potency. The synthesis of these unnatural amino acids is a key area of research in medicinal chemistry.

The α,β-unsaturated nature of pentanenitrile, 2-methylene- makes it a suitable Michael acceptor. This reactivity can be exploited for the synthesis of NPAA precursors. While specific examples utilizing pentanenitrile, 2-methylene- were not found, the conjugate addition of amine pronucleophiles to α,β-unsaturated systems is a well-established method for generating β-amino compounds, which can be further elaborated into α-amino acids. The synthesis of NPAAs often involves the stereoselective addition of nucleophiles to chiral templates or the use of enzymatic processes. The structural framework of pentanenitrile, 2-methylene- offers a unique side chain that could be incorporated into novel NPAAs.

Intermediates in the Preparation of Complex Bioactive Molecules

The chemical handles present in pentanenitrile, 2-methylene- allow for its incorporation into a variety of complex molecules with significant biological activity.

Pharmaceutical Intermediates: Pharmaceutical intermediates are the chemical building blocks that are converted through successive reactions into the final active pharmaceutical ingredient (API). A hydroxylated derivative, 3-hydroxy-4-methyl-2-methylenepentanenitrile , serves as a key starting material in the asymmetric synthesis of pregabalin . Pregabalin is a widely used pharmaceutical for treating neuropathic pain, fibromyalgia, and certain types of seizures. The synthesis involves the reaction of isobutyraldehyde (B47883) and acrylonitrile (B1666552) to form the intermediate, which then undergoes a series of transformations, including a stereoselective reduction, to yield the final drug. This demonstrates the direct relevance of the pentanenitrile, 2-methylene- scaffold in the production of modern medicines.

Agrochemicals: The synthesis of chemicals for agriculture, such as pesticides and herbicides, often employs versatile intermediates. While direct, large-scale use of pentanenitrile, 2-methylene- in agrochemical synthesis is not prominently documented in the search results, nitrile-containing compounds are a well-established class of intermediates in this industry. The reactivity of the double bond and the nitrile group allows for a wide range of derivatizations, making it a potential precursor for novel agrochemically active compounds.

Application AreaSpecific Intermediate/ProductSynthetic UtilityReference(s)
Pharmaceuticals3-Hydroxy-4-methyl-2-methylenepentanenitrilePrecursor in the asymmetric synthesis of Pregabalin,
AgrochemicalsGeneral Nitrile IntermediatesBuilding blocks for pesticides, herbicides, etc.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Methylene-pentanenitrile?

Hydrocyanation of compounds with ethylenic unsaturation is a common approach for nitrile synthesis. For 2-Methylene-pentanenitrile, optimizing reaction conditions (e.g., catalyst selection, temperature, and solvent polarity) is critical. Hydrodenitrogenation of by-products, as described in hydrocyanation processes , can improve yield. Characterization via NMR and IR spectroscopy should confirm structural integrity.

Q. How should researchers characterize the purity of 2-Methylene-pentanenitrile?

Analytical techniques include gas chromatography (GC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Cross-referencing with safety data sheets for similar nitriles (e.g., handling protocols for 5-(acetyloxy)-pentanenitrile) ensures standardized methodologies .

Q. What safety protocols are essential when handling 2-Methylene-pentanenitrile?

Refer to toxicological profiles of structurally related nitriles (e.g., acute toxicity and dermal exposure risks). Use fume hoods for volatile handling, nitrile gloves for skin protection, and emergency eyewash stations. Stability under recommended storage conditions (e.g., inert atmosphere, low temperature) should mitigate decomposition risks .

Advanced Research Questions

Q. How can computational models predict the electronic properties of 2-Methylene-pentanenitrile?

Density Functional Theory (DFT) calculations can map electron density distribution, particularly at the nitrile and methylene groups. Studies on nitrile-containing compounds (e.g., ortho-carboxy esters) highlight how electron-withdrawing groups influence reactivity and charge transfer . Validate predictions with experimental data like UV-Vis spectroscopy or X-ray crystallography.

Q. What strategies resolve contradictions between theoretical and experimental reactivity data for 2-Methylene-pentanenitrile?

Systematic replication under controlled conditions (e.g., varying solvent polarity or temperature) can isolate confounding variables. Peer review of experimental design and data interpretation, as emphasized in toxicological literature screening , ensures methodological rigor. Cross-disciplinary collaboration (e.g., computational and synthetic chemists) may reconcile discrepancies .

Q. Which in vitro models are suitable for assessing the cytotoxicity of 2-Methylene-pentanenitrile?

Use cell lines (e.g., HepG2 for hepatic effects or A549 for respiratory toxicity) aligned with toxicological inclusion criteria (Table B-1 in ). Compare results with in silico toxicity predictions (e.g., QSAR models). Note that electron-deficient nitriles may exhibit enhanced bioactivity due to charge polarization, as seen in cytotoxic carboxy esters .

Methodological Considerations

  • Literature Review : Follow ATSDR’s framework for systematic reviews (), prioritizing peer-reviewed studies and translating critical non-English papers.
  • Data Validation : Address experimental biases through blind trials or independent replication, as recommended in peer review guidelines .
  • Ethical Compliance : Align with safety protocols from SDS documents (e.g., emergency response measures for nitrile exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.